physical and chemical properties of 3-chloro-3-methyl-1-butyne
physical and chemical properties of 3-chloro-3-methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-3-methyl-1-butyne, with the CAS number 1111-97-3, is a versatile bifunctional reagent in organic synthesis.[1] Its unique structure, featuring a tertiary propargylic chloride and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications, particularly in the synthesis of heterocyclic compounds and pharmacologically relevant molecules.[1][3]
Physical and Chemical Properties
3-Chloro-3-methyl-1-butyne is a clear, colorless to straw-colored liquid with a pungent odor.[4][5] It is a highly flammable liquid and vapor.[6] Key physical and chemical properties are summarized in the table below.
Table 1: Physical and Chemical Properties of 3-Chloro-3-methyl-1-butyne
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Cl | [4][5][7] |
| Molecular Weight | 102.56 g/mol | [4][8] |
| CAS Number | 1111-97-3 | [1][5][9] |
| Appearance | Clear colorless to straw-colored liquid | [5][10] |
| Boiling Point | 73-75 °C | [3][6] |
| Melting Point | -61 °C | [5][9] |
| Density | 0.913 g/mL at 25 °C | [3][8] |
| Refractive Index (n20/D) | 1.418 | [3][8] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [8] |
| Vapor Pressure | 104 mmHg at 25°C | [5][11] |
| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and hexane. | [12][13] |
| Storage Temperature | 2-8°C | [3][8] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-chloro-3-methyl-1-butyne stems from its two reactive sites: the tertiary propargylic chloride and the terminal alkyne. This dual reactivity allows for a wide range of chemical transformations.[1][2]
Nucleophilic Substitution Reactions
As a tertiary propargylic chloride, the chlorine atom acts as a good leaving group in nucleophilic substitution reactions, which can proceed through an Sₙ1-type mechanism.[1] It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to introduce the 3-methyl-1-butynyl group into other molecules.[1]
-
Reaction with Amines: Forms N-substituted propargyl amines. These reactions are often catalyzed by copper powder or cuprous chloride.[1]
-
Reaction with Alcohols and Thiols: Yields the corresponding propargyl ethers and thioethers.[1]
-
Hydrolysis: In polar protic solvents like water, it undergoes hydrolysis, likely via an Sₙ1 mechanism.[1][14]
Reactions of the Alkyne Moiety
The terminal alkyne functionality is a versatile handle for various transformations, including:
-
Metal-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form carbon-carbon bonds.[1]
-
Addition Reactions: The alkyne can participate in various addition reactions.[1]
-
Cycloaddition Reactions: It can be used in cycloaddition reactions to construct cyclic systems.[1]
The combination of these reactive sites makes 3-chloro-3-methyl-1-butyne a key intermediate in the synthesis of complex heterocyclic frameworks and natural product analogues.[1][3][9] For instance, it has been used in the preparation of benzopyrans, xanthones, and benzofurans, some of which exhibit antitubercular or cytotoxic activities.[3][9][]
Caption: Key reaction pathways of 3-chloro-3-methyl-1-butyne.
Experimental Protocols
Synthesis of 3-Chloro-3-methyl-1-butyne
Several methods are established for the synthesis of 3-chloro-3-methyl-1-butyne.
Method A: From 2-Methyl-3-butyn-2-ol (B105114)
A common and efficient route involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[1]
-
Using Thionyl Chloride (SOCl₂): [1]
-
Cool a solution of 2-methyl-3-butyn-2-ol in a suitable solvent (e.g., diethyl ether) in an ice bath.
-
Slowly add thionyl chloride to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time (e.g., 2 hours).[3]
-
Upon completion, the mixture is typically washed with water or a mild base to neutralize excess acid.[3]
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product.[3]
-
Method B: Radical Chlorination of 3-Methyl-1-butyne (B31179)
This method involves the free-radical chlorination of 3-methyl-1-butyne using a chlorinating agent like sulfuryl chloride (SO₂Cl₂), often initiated by UV light or a radical initiator.[1] Careful temperature control is crucial in this process.[1]
Caption: A typical experimental workflow for the synthesis of 3-chloro-3-methyl-1-butyne.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of 3-chloro-3-methyl-1-butyne. While detailed spectra are best obtained experimentally, typical data is as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals for the acetylenic proton and the methyl protons.
-
¹³C NMR: Characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the methyl groups and the quaternary carbon bearing the chlorine atom are expected.[16]
-
-
Infrared (IR) Spectroscopy: Key absorptions would include a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker peak for the C≡C triple bond stretch (around 2100 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
3-Chloro-3-methyl-1-butyne is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[6][17]
-
Hazards: It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][6]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] It is recommended to store it in a refrigerator at 2-8°C.[3][8]
Conclusion
3-Chloro-3-methyl-1-butyne is a valuable and versatile reagent in organic synthesis with a rich and diverse chemistry. Its bifunctional nature allows for the efficient construction of complex molecules, making it a significant tool for researchers in medicinal chemistry and materials science. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.
References
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